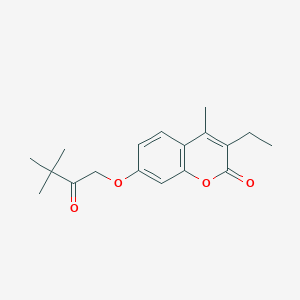
7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4-methyl-2H-chromen-2-one, also known as DMBX, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DMBX belongs to the class of coumarin derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Mechanism of Action
The exact mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in inflammation and tumor growth. 7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4-methyl-2H-chromen-2-one has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects:
7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4-methyl-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
One of the major advantages of 7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4-methyl-2H-chromen-2-one is its potential therapeutic applications in the treatment of various diseases. However, there are also some limitations associated with its use in lab experiments. One of the major limitations is the lack of information on its toxicity and safety profile, which could limit its use in clinical trials.
Future Directions
There are several future directions for research on 7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4-methyl-2H-chromen-2-one. One of the major areas of research could be the development of novel analogs of 7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4-methyl-2H-chromen-2-one with improved therapeutic properties. Another area of research could be the investigation of the potential use of 7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4-methyl-2H-chromen-2-one in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to fully understand the mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4-methyl-2H-chromen-2-one and its potential toxicity and safety profile.
Synthesis Methods
7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4-methyl-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 4-methylcoumarin with ethyl acetoacetate, followed by the reaction with 3,3-dimethyl-2-oxobutyl bromide. The final product is obtained by treatment with sodium hydroxide and hydrochloric acid.
Scientific Research Applications
7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4-methyl-2H-chromen-2-one has been studied extensively for its potential use in various therapeutic applications. One of the major areas of research has been in the field of cancer treatment, where 7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4-methyl-2H-chromen-2-one has been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells. It has also been studied for its anti-inflammatory and anti-oxidant properties, which could make it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-6-13-11(2)14-8-7-12(9-15(14)22-17(13)20)21-10-16(19)18(3,4)5/h7-9H,6,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEZZOHBVWBUAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC(=O)C(C)(C)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

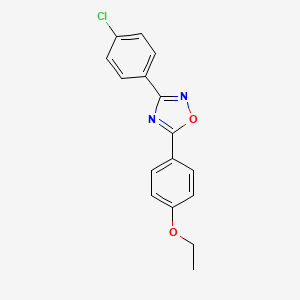
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5771575.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5771577.png)
![4-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5771583.png)

![N-ethyl-2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5771599.png)
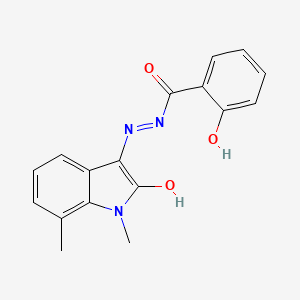
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5771608.png)
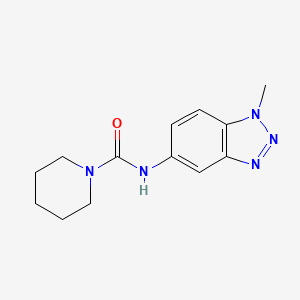
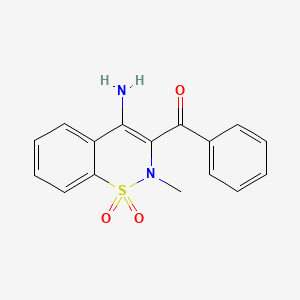
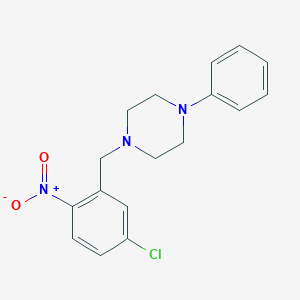
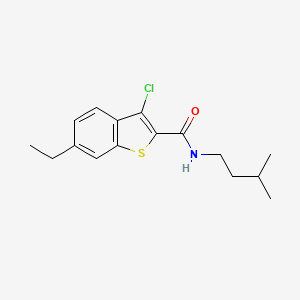
![tert-butyl [2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B5771642.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]acetamide](/img/structure/B5771656.png)